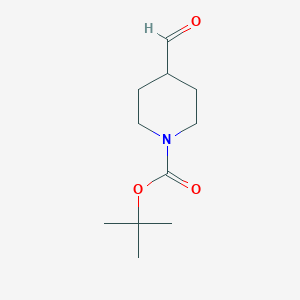

tert-Butyl 4-formylpiperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUQEWCJWDGCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363885 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-22-3 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of tert-butyl 4-formylpiperidine-1-carboxylate, a versatile building block in medicinal chemistry and organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound, also known by its synonyms 1-Boc-4-formylpiperidine and N-Boc-4-piperidinecarboxaldehyde, is a derivative of piperidine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a formyl group at the 4-position makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors of Pim-1 kinase, GPR119 agonists for type II diabetes, and HIV-1 replication inhibitors.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 137076-22-3 | [1][3][4] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][3][4] |

| Molecular Weight | 213.27 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 35 °C (or in the range of 34-40 °C) | [5] |

| Boiling Point | 295.4 °C (at 760 mmHg) 130 - 135 °C (at 0.5 mmHg) | [6] |

| Density | Approximately 1.03 g/cm³ | [6] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | [6][7] |

| InChI Key | JYUQEWCJWDGCRX-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=O | [1][5][7] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A pure crystalline solid typically melts over a narrow temperature range. The capillary tube method is a standard procedure for this determination.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

A small amount of this compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][6][9] For small quantities of liquid, the capillary tube method is often employed.[9][10]

Apparatus:

-

Thiele tube or a beaker with heating oil

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

A few milliliters of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a substance is its mass per unit volume.[11] For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a volumetric flask with a stopper

-

Analytical balance

-

Thermometer

Procedure:

-

A clean and dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately on an analytical balance.

-

The flask is filled with this compound up to the calibration mark.

-

The stopper is inserted, and any excess liquid on the outside is carefully wiped off.

-

The filled flask is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (weight of filled flask minus weight of empty flask) by the volume of the flask.

Synthesis Workflow

A common method for the preparation of this compound is the Swern oxidation of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1] The following diagram illustrates the general workflow for this synthesis.

Caption: Swern oxidation workflow for the synthesis of this compound.

References

- 1. This compound | 97% Purity [benchchem.com]

- 2. This compound | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. scbt.com [scbt.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. atlantis-press.com [atlantis-press.com]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide to 1-Boc-4-formylpiperidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-formylpiperidine, also known by its IUPAC name tert-butyl 4-formylpiperidine-1-carboxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive aldehyde group and a Boc-protected amine, makes it an exceptionally versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, synthesis, and key applications, complete with detailed experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Chemical Structure and Nomenclature

1-Boc-4-formylpiperidine is a derivative of piperidine where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and a formyl (aldehyde) group is attached to the fourth carbon of the piperidine ring.

Chemical Structure:

Caption: Chemical structure of 1-Boc-4-formylpiperidine.

The presence of the Boc protecting group is crucial as it deactivates the otherwise reactive secondary amine, allowing for selective reactions at the aldehyde functionality. This protecting group can be readily removed under mild acidic conditions, revealing the piperidine nitrogen for subsequent functionalization.

Nomenclature:

-

Synonyms: 1-Boc-4-piperidinecarboxaldehyde, N-Boc-4-formylpiperidine, 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde, 4-formylpiperidine-1-carboxylic acid tert-butyl ester[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-formylpiperidine is presented in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 213.27 g/mol | [2][4] |

| Appearance | Solid | [4][5] |

| Melting Point | 34-40 °C | [4][5] |

| Boiling Point | 295.4 °C | |

| Solubility | Soluble in methanol. | [3] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere, store in freezer, under -20°C. | [4][6] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of 1-Boc-4-formylpiperidine. Typical data are as follows:

-

¹H NMR: The proton NMR spectrum will characteristically show a singlet for the nine protons of the tert-butyl group around 1.45 ppm. The aldehyde proton will appear as a singlet or a triplet (due to coupling with the adjacent methine proton) significantly downfield. The protons on the piperidine ring will appear as multiplets in the region of 1.5 to 4.0 ppm.

-

¹³C NMR: The carbon spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde around 200 ppm. The carbonyl of the Boc group appears around 155 ppm, and the quaternary carbon of the Boc group is observed around 80 ppm. The carbons of the piperidine ring will resonate in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde group around 1720 cm⁻¹. Another strong band for the C=O stretch of the urethane (Boc group) will be present around 1690 cm⁻¹.[7]

Synthesis of 1-Boc-4-formylpiperidine

1-Boc-4-formylpiperidine is typically synthesized from a commercially available precursor. A common and efficient method is the oxidation of 1-Boc-4-piperidinemethanol.

Caption: General synthetic scheme for 1-Boc-4-formylpiperidine.

Experimental Protocol: Swern Oxidation of 1-Boc-4-piperidinemethanol

This protocol provides a detailed method for the synthesis of 1-Boc-4-formylpiperidine via Swern oxidation.

Materials:

-

1-Boc-4-piperidinemethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 1-Boc-4-piperidinemethanol (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-Boc-4-formylpiperidine can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a solid.

Chemical Reactions and Applications

The synthetic utility of 1-Boc-4-formylpiperidine stems from the reactivity of its aldehyde group, which can undergo a variety of chemical transformations. This makes it a key intermediate in the synthesis of numerous biologically active compounds.

Caption: Key reactions and applications of 1-Boc-4-formylpiperidine.

Key Applications in Drug Discovery:

-

Synthesis of HIV-1 Replication Inhibitors: The aldehyde functionality is used to introduce various side chains through reductive amination, leading to the development of potent M-tropic (R5) HIV-1 replication inhibitors.[3][4]

-

Development of Selective 5-HT6 Antagonists: It serves as a crucial starting material for the synthesis of selective antagonists for the 5-HT6 receptor, which are being investigated for the treatment of cognitive disorders.[3][4]

-

Preparation of HDAC Inhibitors: 1-Boc-4-formylpiperidine is a building block in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds with significant potential in cancer therapy.[3][4][8]

-

Synthesis of Pim-1 Inhibitors: It is utilized in the creation of inhibitors for Pim-1 kinase, a target in oncology.[3][4]

-

Agonists for Type II Diabetes: This compound is a reactant for the synthesis of selective GPR119 agonists, which are being explored as treatments for type II diabetes.[3][4]

Safety and Handling

1-Boc-4-formylpiperidine is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

Use only outdoors or in a well-ventilated area.[10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Wash skin thoroughly after handling.[10]

-

Avoid release to the environment.[10]

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If on skin: Wash with plenty of soap and water.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[9][10][11]

Conclusion

1-Boc-4-formylpiperidine stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity, coupled with the stability and easy removal of the Boc protecting group, provides a reliable platform for the construction of complex molecular architectures. The applications highlighted in this guide underscore its significance in the development of new therapeutic agents across various disease areas. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this document, is essential for its effective utilization in research and drug discovery endeavors.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 4. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 [sigmaaldrich.com]

- 5. 1-Boc-哌啶-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 137076-22-3|this compound|BLD Pharm [bldpharm.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. This compound | 97% Purity [benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. capotchem.cn [capotchem.cn]

N-Boc-4-piperidinecarboxaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on N-Boc-4-piperidinecarboxaldehyde, a key building block in modern medicinal chemistry. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. This document outlines its fundamental physicochemical properties.

Physicochemical Properties

N-Boc-4-piperidinecarboxaldehyde, also known as tert-butyl 4-formylpiperidine-1-carboxylate, is a derivative of piperidine.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other positions of the piperidine ring. The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 137076-22-3 | [1][2][3][4][5] |

| Molecular Weight | 213.27 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₉NO₃ | [2][3][4] |

Structural and Relational Information

The following diagram illustrates the relationship between the common name of the compound and its key identifiers.

Figure 1. Key identifiers for N-Boc-4-piperidinecarboxaldehyde.

References

- 1. 137076-22-3 Cas No. | Piperidine-4-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 2. 1-Boc-哌啶-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde | 137076-22-3 [chemicalbook.com]

- 4. This compound | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-哌啶-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of tert-Butyl 4-formylpiperidine-1-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 4-formylpiperidine-1-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The structural features of this molecule have been elucidated using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The quantitative data from these analyses are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the hydrogen environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.65 | s | 1H | H-C=O |

| 3.95 | m | 2H | N-CH₂ (axial) |

| 2.85 | t | 2H | N-CH₂ (equatorial) |

| 2.40 | m | 1H | CH-C=O |

| 1.80 | m | 2H | CH₂ (piperidine ring) |

| 1.60 | m | 2H | CH₂ (piperidine ring) |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| 204.5 | C=O (aldehyde) |

| 154.8 | C=O (carbamate) |

| 79.5 | C(CH₃)₃ |

| 49.5 | CH-C=O |

| 43.5 | N-CH₂ |

| 28.4 | C(CH₃)₃ |

| 25.5 | CH₂ (piperidine ring) |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 2850 | Medium | C-H stretch (alkane) |

| 2720 | Weak | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1690 | Strong | C=O stretch (carbamate) |

| 1420 | Medium | C-H bend (alkane) |

| 1160 | Strong | C-O stretch |

Table 3: FT-IR Spectroscopic Data for this compound.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared for analysis. A small drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are gently pressed together to form a uniform thin film.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting spectroscopic data follows a logical progression to elucidate the structure of a molecule. This workflow ensures a systematic approach to structural characterization.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility of 1-Boc-4-piperidinecarboxaldehyde: A Technical Guide for Researchers

An In-depth Examination of the Solubility Profile and Determinative Methodologies for a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key organic molecules is paramount. 1-Boc-4-piperidinecarboxaldehyde, a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, is no exception. This technical guide provides a detailed overview of its solubility in common organic solvents, outlines a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. For 1-Boc-4-piperidinecarboxaldehyde, its molecular structure—featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar carboxaldehyde functional group—results in a nuanced solubility profile across solvents of varying polarities.

Quantitative Solubility Data

While extensive quantitative solubility data for 1-Boc-4-piperidinecarboxaldehyde is not widely available in peer-reviewed literature, a general understanding can be gleaned from its structural attributes and qualitative observations from supplier technical data sheets. The compound is widely reported to be soluble in methanol[1][2][3][4][5]. Based on its structure, it is anticipated to exhibit good solubility in polar aprotic and some protic solvents, with decreasing solubility in nonpolar hydrocarbon solvents.

The following table summarizes the expected solubility of 1-Boc-4-piperidinecarboxaldehyde in a range of common organic solvents at ambient temperature (approximately 20-25°C). These values are estimates based on chemical principles and should be experimentally verified for precise applications.

| Solvent Class | Solvent | Expected Solubility Range ( g/100 mL) |

| Alcohols | Methanol | > 20 (Highly Soluble) |

| Ethanol | > 15 (Freely Soluble) | |

| Isopropanol | 10 - 15 (Soluble) | |

| Ketones | Acetone | > 20 (Highly Soluble) |

| Methyl Ethyl Ketone | > 15 (Freely Soluble) | |

| Esters | Ethyl Acetate | 10 - 20 (Soluble) |

| Ethers | Tetrahydrofuran (THF) | > 15 (Freely Soluble) |

| Diethyl Ether | 5 - 10 (Sparingly Soluble) | |

| Chlorinated | Dichloromethane (DCM) | > 20 (Highly Soluble) |

| Chloroform | > 20 (Highly Soluble) | |

| Hydrocarbons | Toluene | 1 - 5 (Slightly Soluble) |

| Heptane | < 1 (Very Slightly Soluble) | |

| Aprotic Polar | Dimethylformamide (DMF) | > 20 (Highly Soluble) |

| Dimethyl Sulfoxide (DMSO) | > 20 (Highly Soluble) |

Experimental Protocol: Gravimetric Method for Solubility Determination

For precise and reliable solubility data, the gravimetric method, also known as the isothermal equilibrium method, is a well-established and accurate technique. This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials and Equipment:

-

1-Boc-4-piperidinecarboxaldehyde (solute)

-

Selected organic solvents

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or incubator/shaker

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Boc-4-piperidinecarboxaldehyde to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a specific volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. Alternatively, use a vacuum desiccator for more sensitive compounds.

-

Allow the solvent to evaporate completely, leaving behind the non-volatile solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is fully evaporated, cool the evaporation dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial tare mass of the empty dish.

-

The solubility can then be calculated and expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or milligrams of solute per milliliter of solvent (mg/mL).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 1-Boc-4-piperidinecarboxaldehyde.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of 1-Boc-4-piperidinecarboxaldehyde in common organic solvents, complemented by a detailed and practical experimental protocol for its precise determination. For drug development professionals and researchers, accurate solubility data is indispensable for optimizing synthetic routes, developing robust purification methods, and ensuring the successful formulation of active pharmaceutical ingredients. The methodologies and data presented herein serve as a valuable resource for navigating the experimental challenges associated with this versatile synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 4. 1-Boc-piperidine-4-carboxaldehyde CAS 137076-22-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis and Discovery of tert-Butyl 4-formylpiperidine-1-carboxylate: A Technical Guide

Introduction

tert-Butyl 4-formylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, featuring a reactive aldehyde and a Boc-protected piperidine ring, allows for diverse chemical modifications, particularly in the construction of complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of relevant quantitative data.

Synthetic Pathways

The most prevalent and well-documented method for the synthesis of this compound involves the oxidation of its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Several oxidation methods have been successfully employed, each with its own advantages in terms of yield, reaction conditions, and reagent toxicity. The overall synthetic workflow is depicted below.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures.

Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Precursor)

The synthesis of the alcohol precursor is typically achieved through the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Procedure: A mixture of piperidin-4-ylmethanol (1 equivalent) and di-tert-butyl dicarbonate ((Boc)2O, 1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

Oxidation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Several oxidation methods can be employed to convert the alcohol precursor to the desired aldehyde.

This reliable, high-yielding method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[2][3]

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C.

-

Dimethyl sulfoxide (DMSO, 2.5 equivalents) is added dropwise, and the mixture is stirred for a short period.

-

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in DCM is then added dropwise, maintaining the temperature below -65 °C.

-

After stirring for 1 hour at -78 °C, triethylamine (5.0 equivalents) is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude product, which is then purified.

This mild and convenient method employs a hypervalent iodine reagent at room temperature.[3]

Procedure:

-

To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM at room temperature, Dess-Martin Periodinane (1.2 equivalents) is added in one portion.

-

The reaction mixture is stirred at room temperature and monitored by TLC (typically complete within 1-3 hours).

-

Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated to afford the product.

This catalytic method uses a stable nitroxyl radical with a co-oxidant, often sodium hypochlorite (bleach), making it cost-effective and environmentally friendly.[3]

Procedure:

-

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent), TEMPO (0.01 equivalents), and sodium bromide (0.1 equivalents) are dissolved in DCM.

-

Saturated aqueous sodium bicarbonate solution (2.0 equivalents) is added.

-

The biphasic mixture is cooled to 0 °C, and household bleach (1.2 equivalents) is added dropwise while maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched with saturated aqueous sodium thiosulfate solution. The product is then extracted, and the organic phase is washed, dried, and concentrated.

Procedure: A mixture of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent), pyridinium chlorochromate (PCC, 2 equivalents), and silica gel in DCM is stirred overnight at room temperature.[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed by vacuum distillation to yield the crude product, which can be further purified.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with this compound and its synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₉NO₃ | [2] |

| Molecular Weight | 213.27 g/mol | [2] |

| CAS Number | 137076-22-3 | [2] |

| Purity | ≥97% | [2][4] |

| Melting Point | 35 °C | |

| Boiling Point | 295.4 °C | |

| Yield (PCC Oxidation) | 76% (for the formation of the aldehyde from the alcohol) | [1] |

Logical Relationships in Synthesis

The choice of synthetic route often depends on several factors, including the desired scale of the reaction, reagent availability and cost, and tolerance of other functional groups in more complex substrates. The following diagram illustrates the decision-making process for selecting an appropriate oxidation method.

Conclusion

The synthesis of this compound is a well-established process, with the oxidation of the corresponding alcohol being the most common and efficient route. The choice of oxidation method can be tailored to specific laboratory or industrial needs, with Swern, Dess-Martin, and TEMPO-catalyzed oxidations offering a range of options in terms of reaction conditions, scalability, and cost. This guide provides researchers and drug development professionals with the essential technical information required for the successful synthesis and application of this important chemical intermediate.

References

Key features of the Boc-protected piperidine aldehyde structure

An In-depth Technical Guide to the Core Features of Boc-Protected Piperidine Aldehydes

Introduction

Piperidine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile structural and chemical properties.[1][2] The strategic manipulation of the piperidine ring is crucial for the development of novel pharmaceuticals. This guide focuses on a key class of intermediates: Boc-protected piperidine aldehydes. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen, offering stability under a range of conditions while allowing for selective deprotection.[3][4] The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, making these compounds highly valuable in the synthesis of complex molecular architectures. This document provides a comprehensive overview of the structure, properties, synthesis, and applications of Boc-protected piperidine aldehydes for researchers and professionals in drug development.

Core Structural Features

The fundamental structure consists of a six-membered piperidine ring where the nitrogen atom is protected by a Boc group, and an aldehyde group is attached to one of the ring's carbon atoms, most commonly at the 2, 3, or 4-position.

-

Piperidine Ring: A saturated heterocycle that can adopt various chair and boat conformations, influencing the molecule's three-dimensional shape and biological activity.

-

Boc Protecting Group: The tert-butoxycarbonyl group is an acid-labile carbamate that sterically hinders and electronically deactivates the piperidine nitrogen. This prevents its participation in undesired side reactions such as N-alkylation or oxidation.[4] Its stability to a wide range of non-acidic reagents makes it an ideal choice for multi-step syntheses.[3][4]

-

Aldehyde Group: A highly reactive functional group that serves as a key electrophilic site for carbon-carbon and carbon-heteroatom bond formation. Its position on the piperidine ring dictates the synthetic pathways available and the structure of the final products.

Caption: Core structural components of a Boc-protected piperidine aldehyde.

Chemical Properties and Reactivity

The unique combination of the stable Boc group and the reactive aldehyde moiety defines the chemical utility of these intermediates.

Stability and Deprotection of the Boc Group

The Boc group is known for its robustness under various reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.[4] However, it is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This orthogonality is a cornerstone of modern synthetic strategy.

Caption: Logical diagram illustrating the stability and deprotection conditions for the Boc group.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations:

-

Reductive Amination: A cornerstone reaction to form new C-N bonds by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).

-

Wittig Reaction: Enables the formation of alkenes from the aldehyde.

-

Aldol Condensation: Allows for the formation of β-hydroxy carbonyl compounds.

-

Grignard and Organolithium Reactions: Forms secondary alcohols via addition of organometallic reagents.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid.

Data Presentation

Physicochemical and Spectroscopic Data

The following tables summarize typical quantitative data for a common example, 1-Boc-piperidine-4-carboxaldehyde.

Table 1: Physicochemical Properties of 1-Boc-piperidine-4-carboxaldehyde

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Colorless to light yellow oil |

| Density | ~1.06 g/mL |

| Boiling Point | ~118-120 °C (0.5 mmHg) |

Table 2: Spectroscopic Data for 1-Boc-piperidine-4-carboxaldehyde

| Technique | Characteristic Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ ~9.6 (s, 1H, CHO), 3.9-4.1 (m, 2H), 2.8-3.0 (m, 2H), 2.3-2.5 (m, 1H), 1.7-1.9 (m, 2H), 1.5-1.7 (m, 2H), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~203 (CHO), 154 (C=O, Boc), 80 (C(CH₃)₃), 49 (CH), 40 (CH₂), 28 (C(CH₃)₃), 26 (CH₂) |

| IR (Neat) | ν ~2975, 2860 (C-H), 1725 (C=O, aldehyde), 1690 (C=O, carbamate) cm⁻¹ |

Note: NMR shifts are approximate and can vary based on solvent and concentration.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperidine-4-carboxaldehyde via Swern Oxidation

This protocol describes the oxidation of 1-Boc-4-piperidinemethanol to the corresponding aldehyde.

Materials:

-

1-Boc-4-piperidinemethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet.

-

Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C using an acetone/dry ice bath.

-

In a separate flask, dissolve DMSO (2.2 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Dissolve 1-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-45 minutes.

-

Add triethylamine (5.0 eq) dropwise to the flask. The reaction is typically exothermic; maintain the temperature below -60 °C. After the addition is complete, allow the mixture to stir for 1 hour at -78 °C, then warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude aldehyde via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-Boc-piperidine-4-carboxaldehyde.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc group to yield the free piperidine aldehyde.

Materials:

-

Boc-protected piperidine aldehyde

-

4M HCl in 1,4-dioxane (or Trifluoroacetic acid, TFA)

-

Dichloromethane (DCM) or Diethyl ether

-

Nitrogen gas supply

Procedure:

-

Dissolve the Boc-protected piperidine aldehyde (1.0 eq) in a minimal amount of DCM or dioxane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 4M HCl in dioxane solution (3-5 eq) or TFA (5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the piperidine aldehyde.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected product.

Applications in Synthesis

Boc-protected piperidine aldehydes are key intermediates in synthesizing a wide range of biologically active molecules and pharmaceutical agents. Their utility is demonstrated in the construction of complex heterocyclic systems and in late-stage functionalization.

References

Stability and Storage of tert-Butyl 4-formylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-formylpiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications. This document outlines the known stability characteristics, recommended handling procedures, and potential degradation pathways, supported by data from various sources.

Chemical and Physical Properties

This compound, also known as 1-Boc-4-formylpiperidine, is a white to off-white solid at temperatures below 34°C and a liquid above 40°C. Its chemical structure consists of a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a formyl (aldehyde) group. This bifunctional nature makes it a versatile intermediate in the synthesis of various active pharmaceutical ingredients.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The compound is susceptible to degradation by moisture, light, and air.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a freezer at temperatures below -15°C. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month under a nitrogen atmosphere. | [1][2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [2][3] |

| Light | Protect from light; store in a dark place. | [1][3] |

| Moisture | Keep in a tightly sealed container in a dry place. The compound is hygroscopic. | [1] |

| Shipping | Room temperature shipping is acceptable for short durations (less than two weeks). | [2] |

Stability Profile

While detailed quantitative stability studies are not extensively published, available data from safety data sheets and chemical suppliers provide a good understanding of the compound's stability.

Table 2: Summary of Stability Characteristics

| Stability Factor | Observation | Notes |

| Chemical Stability | Stable under recommended storage conditions. | [2] |

| Hygroscopicity | The compound is hygroscopic and will absorb moisture from the air. | [1] |

| Photosensitivity | Sensitive to light, which can promote degradation. | [1] |

| Thermal Stability | Avoid high temperatures. Hazardous decomposition can occur upon heating. | |

| Incompatibilities | Incompatible with strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Upon decomposition, it may produce nitrogen oxides (NOx), carbon dioxide (CO2), and carbon monoxide (CO). | [1] |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, particularly involving the aldehyde functional group and the Boc-protecting group.

The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid. This can be accelerated by exposure to air (oxygen). The Boc group is known to be labile under acidic conditions, which would lead to its removal and the formation of the free piperidine.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed.

General HPLC Method Development for Stability Indication

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the active ingredient.

Table 3: General Parameters for HPLC Method Development

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the compound and potential impurities have good absorbance. |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Forced Degradation Studies

To develop and validate a stability-indicating method, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.

Caption: A typical workflow for forced degradation studies.

Synthesis and Potential Impurities

This compound is commonly synthesized from piperidin-4-ylmethanol or piperidine-4-carboxaldehyde. The synthesis typically involves two key steps: Boc protection of the piperidine nitrogen and oxidation of the alcohol or aldehyde functional group.

Common oxidizing agents used include pyridinium chlorochromate (PCC) or conditions for a Swern oxidation (oxalyl chloride and DMSO). Potential impurities could include unreacted starting materials, residual reagents, and by-products from side reactions. The presence of such impurities can potentially impact the stability of the final product.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture. The aldehyde functionality is a key site for potential degradation, particularly through oxidation. For critical applications, it is advisable to perform in-house stability testing using a validated analytical method, such as HPLC, to ensure the material's quality over time. By adhering to the storage and handling guidelines outlined in this document, researchers and drug development professionals can minimize degradation and ensure the reliability of their experimental results.

References

The Enigmatic Nature of 1-Boc-4-formylpiperidine: A Technical Guide to its Hygroscopicity and Handling

For Immediate Release

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. 1-Boc-4-formylpiperidine, a key building block in the synthesis of numerous pharmaceutical compounds, presents a subtle yet critical challenge: its propensity to absorb moisture from the atmosphere. This technical guide provides an in-depth analysis of the hygroscopic nature of 1-Boc-4-formylpiperidine, offering detailed handling precautions and experimental protocols to ensure its stability and prevent downstream synthetic complications.

Understanding the Hygroscopic Nature

While specific quantitative data on the hygroscopicity of 1-Boc-4-formylpiperidine is not extensively published, its handling and storage recommendations from various suppliers strongly indicate a moisture-sensitive nature. The compound is often designated as "Air sensitive," necessitating storage in a dry and inert atmosphere.[1] The presence of a polar aldehyde group and the Boc-protecting group can contribute to interactions with water molecules.

The absorption of moisture can have significant consequences, potentially leading to:

-

Physical Changes: The solid may become sticky, clump together, or even liquefy at higher humidity levels, making accurate weighing and dispensing challenging.

-

Chemical Degradation: Although the Boc-protecting group is generally stable, prolonged exposure to water, especially under non-neutral pH conditions or elevated temperatures, can lead to its cleavage.[2][3][4][5] The aldehyde functional group is also susceptible to oxidation and other side reactions that can be catalyzed by the presence of water.

Table 1: Physical and Chemical Properties of 1-Boc-4-formylpiperidine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [6] |

| Molecular Weight | 213.27 g/mol | [6][7] |

| Melting Point | 34-40 °C | [7] |

| Boiling Point | 295.4 °C | |

| Appearance | Solid | [7] |

| Solubility | Soluble in methanol | [1] |

Recommended Handling and Storage Precautions

Given the presumed hygroscopic and air-sensitive nature of 1-Boc-4-formylpiperidine, adherence to stringent handling and storage protocols is crucial to maintain its quality and ensure the reproducibility of experimental results.

Storage

-

Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to both moisture and oxygen.[8][9]

-

Low Temperature: For long-term storage, maintain the compound at low temperatures, with recommendations ranging from 2-8°C to as low as -15°C.[7]

-

Dry Environment: The storage area must be dry. The use of desiccants is highly recommended.

-

Light Protection: Protect the compound from light.

-

Tightly Sealed Containers: Use well-sealed containers specifically designed for moisture-sensitive reagents.[8]

Handling

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a continuous stream of an inert gas.[9][10]

-

Rapid Weighing: If handling in the open is unavoidable, minimize the exposure time to the atmosphere. Weighing should be performed as quickly as possible.

-

Use of Dry Equipment: Ensure all spatulas, glassware, and other equipment are thoroughly dried before use.

-

Appropriate Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

References

- 1. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 2. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 [sigmaaldrich.com]

- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. reddit.com [reddit.com]

Introduction to the role of piperidine scaffolds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This allows for modulation of a drug candidate's overall lipophilicity through substitution, which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The basic nitrogen also enhances aqueous solubility in its protonated state.

-

Metabolic Stability: The piperidine ring is generally resistant to metabolic degradation, contributing to improved in vivo stability and a longer duration of action for many drugs.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their ADME profiles.

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied. Piperidine derivatives have been developed as:

-

Central Nervous System (CNS) Agents: Including antipsychotics, antidepressants, analgesics, and agents for neurodegenerative diseases.[2][3]

-

Anticancer Agents: Acting through various mechanisms such as kinase inhibition and disruption of cell signaling.[3][4]

-

Antihistamines: Blocking the action of histamine at its receptors.

-

Anticoagulants: Preventing blood clot formation.

-

Anti-infective Agents: Including antiviral, antibacterial, and antifungal compounds.[1]

In-Depth Case Studies of FDA-Approved Piperidine-Containing Drugs

The following sections provide a detailed look at four prominent FDA-approved drugs that feature the piperidine scaffold, highlighting their mechanisms of action, biological activity, and synthesis.

Haloperidol: A First-Generation Antipsychotic

Haloperidol is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.[5]

Mechanism of Action and Signaling Pathway:

Haloperidol's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][5] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects, particularly on the positive symptoms of schizophrenia such as hallucinations and delusions.[2] Haloperidol also exhibits weaker antagonist activity at α1-adrenergic and 5-HT2A serotonin receptors.[6]

Quantitative Biological Activity Data:

| Compound | Receptor | Ki (nM) |

| Haloperidol | D2 | 1.5 |

| 5-HT2A | 13 | |

| α1 | 11 |

Detailed Synthesis Protocol:

The synthesis of haloperidol involves a multi-step process:

-

Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate is prepared from 4-chloro-α-methylstyrene, formaldehyde, and ammonium chloride to form a 1,3-oxazine, which is then rearranged and hydrolyzed.[7]

-

Synthesis of 4-chloro-4'-fluorobutyrophenone: This is achieved through a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[7]

-

Condensation: The two key intermediates are then coupled via a nucleophilic substitution reaction to yield haloperidol.[7]

Risperidone: An Atypical Antipsychotic

Risperidone is a second-generation (atypical) antipsychotic used to treat schizophrenia, bipolar disorder, and irritability associated with autism.[8]

Mechanism of Action and Signaling Pathway:

Risperidone acts as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[9][10] Its higher affinity for 5-HT2A receptors compared to D2 receptors is a key feature of its "atypical" profile, which is associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[11] The blockade of both of these receptor systems is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[9]

Quantitative Biological Activity Data:

| Compound | Receptor | Ki (nM) |

| Risperidone | 5-HT2A | 0.16 - 0.5 |

| D2 | 3.1 - 6.1 | |

| α1 | 0.8 | |

| α2 | 7.5 | |

| H1 | 21 |

Detailed Synthesis Protocol:

The synthesis of risperidone is typically achieved by the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[11]

-

Preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This intermediate can be synthesized from 2,4-difluorobenzonitrile.

-

Preparation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This pyrimidinone derivative is also synthesized in a multi-step process.

-

Coupling Reaction: The two intermediates are reacted in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., isopropanol or acetonitrile) to yield risperidone.[11]

Fentanyl: A Potent Synthetic Opioid Analgesic

Fentanyl is a powerful synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine.[12] It is used for the management of severe pain, particularly in surgical settings and for cancer patients.

Mechanism of Action and Signaling Pathway:

Fentanyl exerts its analgesic effects by acting as a potent agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[12][13] Activation of the μ-opioid receptor leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (camp) levels, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels).[12] These actions ultimately lead to a decrease in neuronal excitability and the inhibition of pain signal transmission.

Quantitative Biological Activity Data:

| Compound | Receptor | Ki (nM) |

| Fentanyl | μ-opioid | 0.39 |

| Morphine | μ-opioid | 1.9 |

| Sufentanil | μ-opioid | 0.14 |

Detailed Synthesis Protocol:

An efficient synthesis of fentanyl has been described in several steps:[14]

-

Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-phenylethyl bromide in the presence of a base like cesium carbonate to yield N-(2-phenylethyl)-4-piperidone.[14]

-

Reductive Amination: The resulting piperidone is then subjected to reductive amination with aniline using a reducing agent such as sodium triacetoxyborohydride to give N-phenyl-N-(2-phenylethyl)-4-piperidinamine.[14]

-

Acylation: Finally, the secondary amine is acylated with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine to afford fentanyl.[14]

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a piperidine-based reversible inhibitor of the enzyme acetylcholinesterase, used for the palliative treatment of mild to moderate Alzheimer's disease.[7][15]

Mechanism of Action and Signaling Pathway:

In Alzheimer's disease, there is a deficiency in the neurotransmitter acetylcholine. Donepezil works by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[7][15] This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[15]

Quantitative Biological Activity Data:

| Compound | Enzyme | IC50 (nM) |

| Donepezil | Acetylcholinesterase | 5.7 |

| Tacrine | Acetylcholinesterase | 77 |

Detailed Synthesis Protocol:

The synthesis of donepezil can be accomplished through the following key steps:[1]

-

Condensation: 5,6-dimethoxy-1-indanone is condensed with 1-benzyl-4-formylpiperidine in the presence of a strong base such as lithium diisopropylamide (LDA) to form an α,β-unsaturated ketone.[5]

-

Reduction: The double bond of the enone is then selectively reduced via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) to yield donepezil.[5]

Key Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is widely used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[16]

Materials:

-

Cells of interest

-

96-well microtiter plates

-

Complete cell culture medium

-

Test compound (piperidine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., μ-opioid receptor)

-

Radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor)

-

Unlabeled test compound (piperidine derivative)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filter manifold and vacuum pump

-

Scintillation counter

Procedure:

-

Assay Setup: In a series of tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled piperidine derivative. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand known to bind to the receptor).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filter manifold under vacuum. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through the filter).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The piperidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its presence in a multitude of clinically successful drugs spanning a wide range of therapeutic indications.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. scispace.com [scispace.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nwmedj.org [nwmedj.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 11. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 12. Process for the preparation of donepezil hydrochloride | TREA [trea.com]

- 13. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Reductive Amination Protocol using tert-Butyl 4-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This application note details a comprehensive protocol for the reductive amination of tert-butyl 4-formylpiperidine-1-carboxylate, a valuable building block in the synthesis of novel therapeutics. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, and this protocol offers an efficient means to introduce diverse functionalities at the 4-position. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during the reaction and allows for facile deprotection under acidic conditions when required.[2] This protocol primarily focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its high selectivity, broad functional group tolerance, and mild reaction conditions.[1][3]

Data Presentation: Reductive Amination of this compound with Various Amines

The following table summarizes the reaction conditions and yields for the reductive amination of this compound with a selection of primary and secondary amines. Sodium triacetoxyborohydride is the most commonly employed reducing agent for this transformation, typically in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is often used as a catalyst to facilitate imine formation.[3][4]

| Amine Substrate | Reducing Agent | Solvent | Additive | Time (h) | Temp. (°C) | Yield (%) |

| 1-(4-Methanesulfonylphenyl)piperazine | NaBH(OAc)₃ | DCM | - | 17 | RT | Not Reported[2] |

| 2-Amino pyrimidine | NaBH(OAc)₃ | DCE | Acetic Acid | - | RT | Low (unspecified) |

| Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid | 18 | RT | High (e.g., >90%) |

| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid | 18 | RT | Moderate to High |

| Diethylamine | NaBH(OAc)₃ | DCE | - | 18 | RT | High (e.g., >90%) |

| Morpholine | NaBH(OAc)₃ | DCE | - | 18 | RT | High (e.g., >90%) |

Note: Specific yields for benzylamine, aniline, diethylamine, and morpholine are representative of typical outcomes for this type of reaction under the specified conditions and may vary.

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a detailed methodology for the reductive amination of this compound with an amine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, recommended for less reactive amines)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-